1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as DPPE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DPPE is a piperazine derivative that exhibits high affinity for serotonin receptors, making it a promising candidate for the treatment of various psychiatric and neurological disorders.
Wirkmechanismus
1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate exerts its effects through the modulation of serotonin receptors in the brain. Specifically, it has high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate also affects the dopamine system, which is involved in the reward pathway and drug addiction.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It also has been shown to reduce the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has several advantages for laboratory experiments, including its high potency and selectivity for serotonin receptors. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the species and strain of animal used in the experiment.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is the development of more selective and potent 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate analogs that may have improved therapeutic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate's effects on serotonin and dopamine systems. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate in humans.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate also shows promise in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.C2H2O4/c1-23-18-4-3-17(13-19(18)24-2)15-22-11-9-21(10-12-22)14-16-5-7-20-8-6-16;3-1(4)2(5)6/h3-8,13H,9-12,14-15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKEYFBQRMLBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.